Epihesperidin
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Overview
Description
Epihesperidin is a flavonoid glycoside found predominantly in citrus fruits. It is structurally similar to hesperidin, with the primary difference being the stereochemistry at the C-2 position. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epihesperidin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction of hesperidin from citrus peels, followed by epimerization to obtain this compound. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the epimerization process.
Industrial Production Methods
Industrial production of this compound often involves the large-scale extraction of hesperidin from citrus by-products, such as peels and seeds. The extracted hesperidin is then subjected to epimerization under controlled conditions to produce this compound. This process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Epihesperidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hesperetin, a flavonoid aglycone.
Reduction: Reduction of this compound can yield dihydro-epihesperidin.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride.
Major Products
Oxidation: Hesperetin
Reduction: Dihydro-epihesperidin
Substitution: Various esterified derivatives
Scientific Research Applications
Epihesperidin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in the treatment of cardiovascular diseases and diabetes.
Industry: Utilized in the cosmetic industry for its antioxidant properties and in the food industry as a natural preservative.
Mechanism of Action
Epihesperidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Hesperidin: Structurally similar but differs in the stereochemistry at the C-2 position.
Naringin: Another flavonoid glycoside found in citrus fruits with similar biological activities.
Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory properties.
Uniqueness
Epihesperidin is unique due to its specific stereochemistry, which can influence its biological activity and pharmacokinetics. This makes it a valuable compound for targeted therapeutic applications and research.
Properties
Molecular Formula |
C28H34O15 |
---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2R)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17+,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
QUQPHWDTPGMPEX-UTWYECKDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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